molecular formula C9H19NS B14877853 3-(2-(Isopropylthio)ethyl)pyrrolidine

3-(2-(Isopropylthio)ethyl)pyrrolidine

Cat. No.: B14877853
M. Wt: 173.32 g/mol
InChI Key: MFZQOVCJBMYYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Isopropylthio)ethyl)pyrrolidine is a pyrrolidine derivative featuring a thioether side chain with an isopropyl group. Pyrrolidine, a five-membered amine ring, is modified at the 3-position by a 2-(isopropylthio)ethyl substituent. This structural motif combines the conformational rigidity of the pyrrolidine ring with the lipophilic and steric properties of the thioether group.

Properties

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

3-(2-propan-2-ylsulfanylethyl)pyrrolidine

InChI

InChI=1S/C9H19NS/c1-8(2)11-6-4-9-3-5-10-7-9/h8-10H,3-7H2,1-2H3

InChI Key

MFZQOVCJBMYYPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCC1CCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Isopropylthio)ethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-(isopropylthio)ethylamine with pyrrolidine under appropriate conditions. This reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of pyrrolidines often involves the use of continuous flow reactors to ensure high yield and purity. The reaction is carried out in the liquid phase, and the use of catalysts such as rhodium or iridium complexes can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Isopropylthio)ethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-(Isopropylthio)ethyl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Ethylthio Substituents

Compounds like 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (e.g., 5a–c from ) share the pyrrolidine-ethylthio moiety but are attached to a pyrimidinone core. These derivatives exhibit notable antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 8–32 µg/mL . In contrast, 3-(2-(Isopropylthio)ethyl)pyrrolidine lacks the pyrimidinone ring, which may reduce its direct antimicrobial potency but enhance its flexibility for targeting other biological pathways.

Table 1: Key Differences in Pyrrolidine Derivatives
Compound Core Structure Substituent Biological Activity (MIC Range) Log Kow (Predicted)
This compound Pyrrolidine 2-(Isopropylthio)ethyl Not reported ~3.5 (estimated)
5a–c (from ) Pyrimidinone 2-(Pyrrolidin-1-yl)ethyl 8–32 µg/mL (antibacterial) ~2.8–3.2

Substituent Effects: Thioether vs. Ether Groups

The compound 3-((5-Isopropyl-2-methylphenoxy)methyl)pyrrolidine hydrochloride () features a phenoxymethyl group instead of a thioether. Thioethers (C-S-C) are more lipophilic than ethers (C-O-C), leading to higher Log Kow values. For example, ethyl thioethers typically increase Log Kow by ~0.5–1.0 compared to ethers . This enhanced lipophilicity in this compound may improve membrane permeability but reduce water solubility.

Piperidine and Morpholine Analogues

Piperidine (six-membered ring) and morpholine (oxygen-containing) derivatives, such as 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (6a,b in ), demonstrate altered conformational flexibility and polarity. Piperidine derivatives generally show reduced antifungal activity compared to pyrrolidine analogues (e.g., compound 6a vs. 5a in ), highlighting the importance of the five-membered ring for target binding .

Pyridine-Based Pyrrolidine Derivatives

Pyridine derivatives like 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () incorporate pyrrolidine as a substituent on an aromatic ring. These compounds prioritize electronic effects (e.g., hydrogen bonding via the pyridine nitrogen) over the steric bulk seen in this compound. Such structural differences tailor them for applications in catalysis or receptor binding rather than antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.